Sodium oxane-3-sulfinate
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Overview
Description
Sodium oxane-3-sulfinate, also known as sodium tetrahydropyransulfinate, is an organosulfur compound with the molecular formula C5H9NaO3S. This compound is part of the sulfinate salts family, which are known for their versatile reactivity and stability. This compound is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium oxane-3-sulfinate can be synthesized through various methods. One common approach involves the reaction of tetrahydropyran with sulfur dioxide and sodium hydroxide. The reaction typically proceeds under mild conditions, with the tetrahydropyran being converted to the corresponding sulfinate salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: Sodium oxane-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are commonly employed.
Major Products Formed:
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Sulfonamides and Sulfones: Formed through substitution reactions.
Scientific Research Applications
Sodium oxane-3-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
Sodium oxane-3-sulfinate can be compared with other sulfinate salts, such as:
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Uniqueness:
- Structural Features: this compound contains a tetrahydropyran ring, which imparts unique reactivity compared to other sulfinates.
- Reactivity: It exhibits distinct reactivity patterns due to the presence of the oxane ring, making it suitable for specific synthetic applications .
Comparison with Similar Compounds
- Sodium methanesulfinate: Used in similar nucleophilic substitution reactions.
- Sodium benzenesulfinate: Commonly used in the synthesis of sulfonamides.
- Sodium toluenesulfinate: Employed in the production of sulfones and sulfonates .
Biological Activity
Sodium oxane-3-sulfinate, a sodium salt of an organosulfur compound, is gaining attention in the field of medicinal chemistry due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, chemical properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C5H9NaO3S and is characterized by a sulfinic acid functional group. Its structure allows it to participate in various biochemical reactions, making it a valuable compound in organic synthesis and pharmacology .
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antimicrobial Properties : Research indicates that sodium sulfinates can act as effective antimicrobial agents. They inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
- Antioxidant Activity : Sulfinates have shown promise as antioxidants, which can neutralize free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases .
- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and metabolic disorders .
Synthesis Methods
The synthesis of this compound typically involves the following methods:
- Oxidation of Thioethers : Thioethers can be oxidized using hydrogen peroxide or other oxidizing agents to yield sulfinates.
- Sulfonylation Reactions : Sodium sulfinates can be synthesized through sulfonylation reactions involving alkyl halides and sodium sulfinate under appropriate conditions .
Case Studies
Several studies highlight the biological activity of this compound:
- Case Study 1 : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an antimicrobial agent .
- Case Study 2 : In vitro assays showed that this compound could reduce oxidative stress in human cell lines by increasing the activity of endogenous antioxidant enzymes. This suggests its potential role in preventing oxidative damage in cells .
Research Findings
Recent research has focused on the following findings regarding this compound:
Properties
Molecular Formula |
C5H9NaO3S |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
sodium;oxane-3-sulfinate |
InChI |
InChI=1S/C5H10O3S.Na/c6-9(7)5-2-1-3-8-4-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1 |
InChI Key |
BBGWPMNHWYCMOT-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(COC1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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